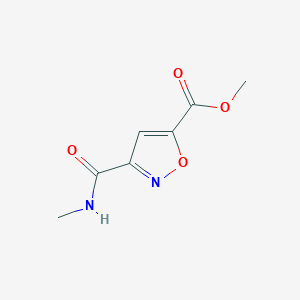![molecular formula C16H12N2 B14791843 3-[(1E)-2-phenylethenyl]cinnoline](/img/structure/B14791843.png)
3-[(1E)-2-phenylethenyl]cinnoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-Styrylcinnoline is an organic compound that belongs to the cinnoline family It is characterized by a cinnoline core structure with a styryl group attached at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-Styrylcinnoline typically involves the condensation of cinnoline derivatives with styryl compounds. One common method is the reaction of 3-cinnolinecarboxaldehyde with styrene in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions.
Industrial Production Methods: Industrial production of (E)-3-Styrylcinnoline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques such as chromatography may also be employed to achieve industrial-grade quality.
Chemical Reactions Analysis
Types of Reactions: (E)-3-Styrylcinnoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding cinnoline oxides.
Reduction: Reduction reactions can convert it into dihydrocinnoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the cinnoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using halogens like chlorine or bromine, and nucleophilic substitution using reagents like sodium methoxide.
Major Products: The major products formed from these reactions include cinnoline oxides, dihydrocinnoline derivatives, and various substituted cinnoline compounds.
Scientific Research Applications
(E)-3-Styrylcinnoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a fluorescent probe for biological imaging.
Medicine: Research is ongoing into its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of (E)-3-Styrylcinnoline involves its interaction with molecular targets such as DNA and enzymes. It can intercalate into DNA strands, disrupting the replication process and leading to cell cycle arrest. Additionally, it may inhibit specific enzymes involved in cell proliferation pathways, contributing to its potential anticancer effects.
Comparison with Similar Compounds
Cinnoline: The parent compound of (E)-3-Styrylcinnoline, lacking the styryl group.
3-Styrylpyridine: Similar structure but with a pyridine ring instead of a cinnoline ring.
3-Styrylquinoline: Contains a quinoline ring, offering different electronic properties.
Uniqueness: (E)-3-Styrylcinnoline is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications where precise molecular interactions are required, such as in the development of targeted therapeutic agents and advanced materials.
Properties
Molecular Formula |
C16H12N2 |
|---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
3-(2-phenylethenyl)cinnoline |
InChI |
InChI=1S/C16H12N2/c1-2-6-13(7-3-1)10-11-15-12-14-8-4-5-9-16(14)18-17-15/h1-12H |
InChI Key |
AWBTVSLTEQNTFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC3=CC=CC=C3N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-N-[(3,4-dichlorophenyl)methyl]-3-methylbutanamide](/img/structure/B14791761.png)
![2-chloro-1-(6-chloro-1H-imidazo[1,2-a]pyridin-4-ium-3-yl)-2,2-difluoroethanone;2-chloro-2,2-difluoroacetate](/img/structure/B14791772.png)
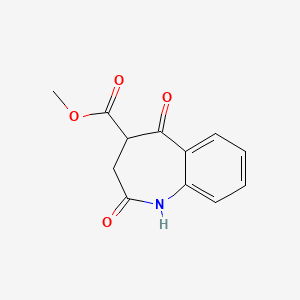
![7-[(1S)-1-aminoethyl]-6-bromo-3-methyl-thiazolo[3,2-a]pyrimidin-5-one;(2S)-2-hydroxy-2-phenyl-acetic acid](/img/structure/B14791777.png)
![6-Hydroxy-8-methyl-1-azabicyclo[3.2.1]octan-3-one](/img/structure/B14791784.png)
![Ethyl 8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-2,4,6-triene-16-carboxylate](/img/structure/B14791786.png)
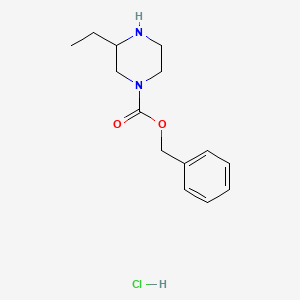
![N'-(4-Methoxybenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B14791811.png)

![3-(3a,7a-dihydro-1H-indol-3-yl)-4-[2-[2-(dimethylamino)ethoxy]quinazolin-7-yl]pyrrolidine-2,5-dione](/img/structure/B14791832.png)
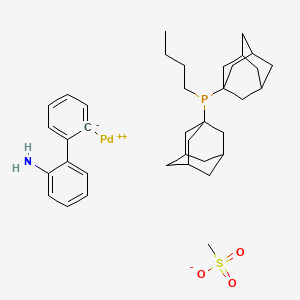
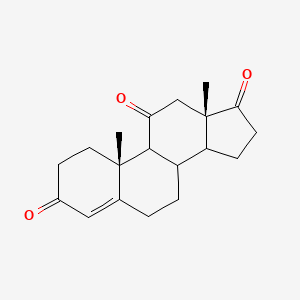
![tert-butyl N-[1-(2-amino-6-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B14791851.png)
